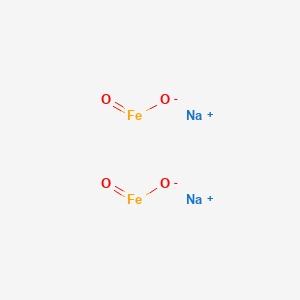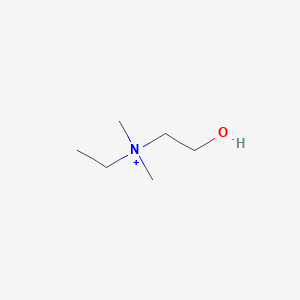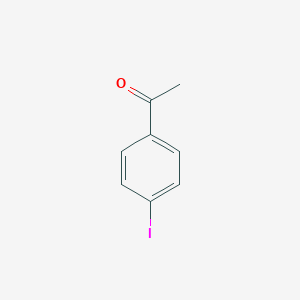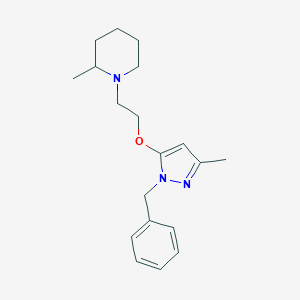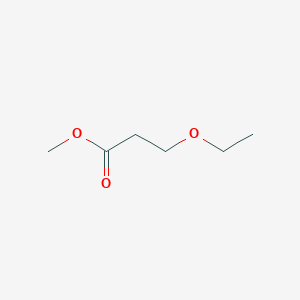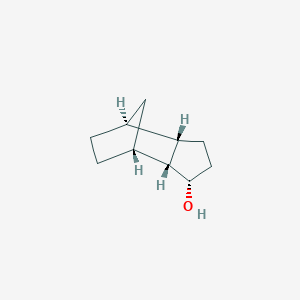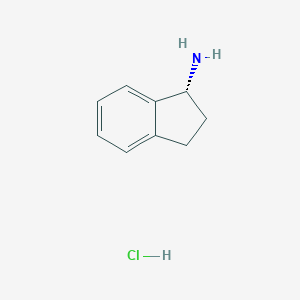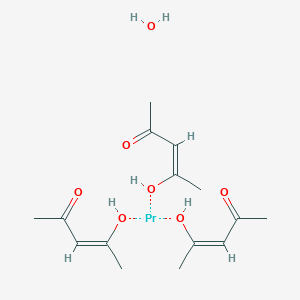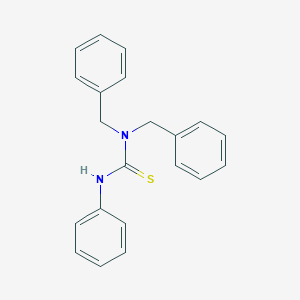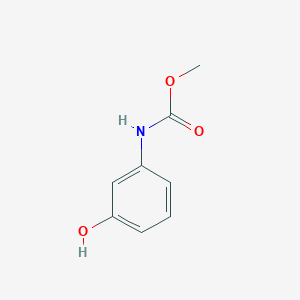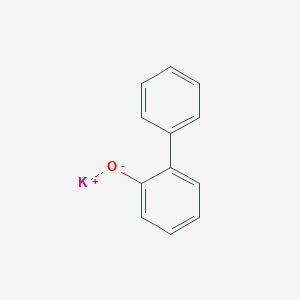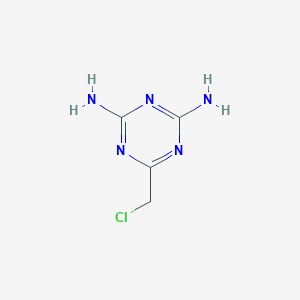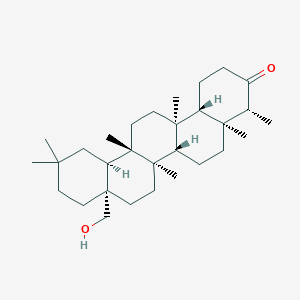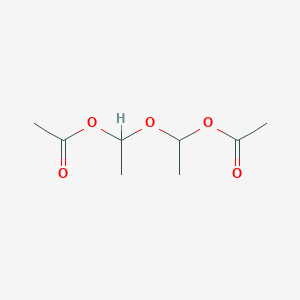
Di(1-Acetoxyethyl) ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(1-Acetoxyethyl) ether, also known as DAEE, is an organic compound with the chemical formula C6H12O3. It is a colorless and odorless liquid that is commonly used as a solvent in various chemical reactions. DAEE is a versatile compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Mécanisme D'action
The exact mechanism of action of Di(1-Acetoxyethyl) ether is not well understood. However, it is believed that it acts as a polar aprotic solvent, which means that it can dissolve polar compounds without undergoing any chemical reactions. Di(1-Acetoxyethyl) ether is also known to form hydrogen bonds with other molecules, which further enhances its solvent properties.
Effets Biochimiques Et Physiologiques
Di(1-Acetoxyethyl) ether has not been extensively studied for its biochemical and physiological effects. However, it is known to be a relatively safe compound that does not have any significant toxic effects on humans or animals. It is also non-carcinogenic and does not pose any significant health risks.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Di(1-Acetoxyethyl) ether in laboratory experiments is its ability to dissolve a wide range of organic compounds. It is also relatively inexpensive and readily available, making it an attractive solvent for researchers. However, Di(1-Acetoxyethyl) ether has some limitations, such as its low boiling point, which can make it challenging to work with in some experiments.
Orientations Futures
There are several potential future directions for research on Di(1-Acetoxyethyl) ether. One area of interest is its potential use as a solvent in the production of biofuels. Di(1-Acetoxyethyl) ether has been shown to be an effective solvent for the production of biodiesel, and further research in this area could lead to the development of more efficient and sustainable methods for producing biofuels.
Another potential area of research is the use of Di(1-Acetoxyethyl) ether in the synthesis of new organic compounds with unique properties. Di(1-Acetoxyethyl) ether has been shown to be an effective solvent for reactions involving a wide range of organic compounds, and further research in this area could lead to the discovery of new and innovative materials.
Conclusion
In conclusion, Di(1-Acetoxyethyl) ether is a versatile compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is commonly used as a solvent in various chemical reactions and has been extensively studied for its potential use in the production of biofuels and the synthesis of new organic compounds. While further research is needed to fully understand its mechanism of action and potential applications, Di(1-Acetoxyethyl) ether is a promising compound that could have significant implications for various scientific fields.
Méthodes De Synthèse
Di(1-Acetoxyethyl) ether can be synthesized through the reaction of acetic anhydride and ethylene glycol in the presence of a catalyst. The reaction produces Di(1-Acetoxyethyl) ether along with acetic acid as a byproduct. The synthesis of Di(1-Acetoxyethyl) ether is a relatively simple process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Di(1-Acetoxyethyl) ether has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of Di(1-Acetoxyethyl) ether is in the synthesis of various organic compounds. It is commonly used as a solvent for reactions involving carboxylic acids, esters, and other organic compounds.
Propriétés
Numéro CAS |
10526-21-3 |
|---|---|
Nom du produit |
Di(1-Acetoxyethyl) ether |
Formule moléculaire |
C8H14O5 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
1-(1-acetyloxyethoxy)ethyl acetate |
InChI |
InChI=1S/C8H14O5/c1-5(9)11-7(3)13-8(4)12-6(2)10/h7-8H,1-4H3 |
Clé InChI |
DUVYYTAFWYOJON-UHFFFAOYSA-N |
SMILES |
CC(OC(C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(OC(C)OC(=O)C)OC(=O)C |
Synonymes |
1,1'-Oxybisethanol diacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



